molecular formula C4H9FN2O2S B14904878 (S)-3-Fluoropyrrolidine-1-sulfonamide

(S)-3-Fluoropyrrolidine-1-sulfonamide

Cat. No.: B14904878
M. Wt: 168.19 g/mol
InChI Key: XNJILALDEXTJCJ-BYPYZUCNSA-N
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Description

(S)-3-Fluoropyrrolidine-1-sulfonamide is a chiral organofluorine compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of both fluorine and sulfonamide groups in its structure imparts distinct reactivity and biological activity, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoropyrrolidine-1-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-Fluoropyrrolidine.

    Sulfonamide Formation: The fluoropyrrolidine is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoropyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

(S)-3-Fluoropyrrolidine-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.

    Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique properties of the compound make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (S)-3-Fluoropyrrolidine-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Chloropyrrolidine-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    (S)-3-Bromopyrrolidine-1-sulfonamide: Contains a bromine atom instead of fluorine.

    (S)-3-Methylpyrrolidine-1-sulfonamide: Has a methyl group instead of a halogen.

Uniqueness

(S)-3-Fluoropyrrolidine-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C4H9FN2O2S

Molecular Weight

168.19 g/mol

IUPAC Name

(3S)-3-fluoropyrrolidine-1-sulfonamide

InChI

InChI=1S/C4H9FN2O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3H2,(H2,6,8,9)/t4-/m0/s1

InChI Key

XNJILALDEXTJCJ-BYPYZUCNSA-N

Isomeric SMILES

C1CN(C[C@H]1F)S(=O)(=O)N

Canonical SMILES

C1CN(CC1F)S(=O)(=O)N

Origin of Product

United States

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